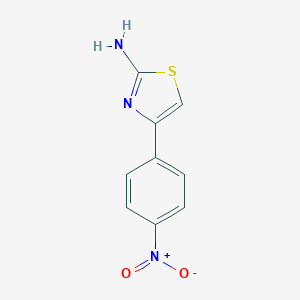

4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKJWJIWXCUKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9039238 | |

| Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-09-8 | |

| Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4-nitrophenyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(p-nitrophenyl)-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Nitrophenyl)-2-thiazolamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F5REB7MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and characterization of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine"

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Introduction

This compound is a heterocyclic compound belonging to the thiazole family. Thiazole rings are significant pharmacophores found in numerous biologically active compounds and pharmaceuticals.[1] The presence of the 4-nitrophenyl substituent makes this particular molecule a valuable building block for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis via the Hantzsch thiazole synthesis and details the standard methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | References |

| CAS Number | 2104-09-8 | [2][3][4][5] |

| Molecular Formula | C₉H₇N₃O₂S | [2][3][5] |

| Molecular Weight | 221.24 g/mol | [2][3][4] |

| Melting Point | 283-287 °C | |

| Appearance | Solid | |

| IUPAC Name | This compound | [3][4] |

Synthesis Protocol

The most common and efficient method for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis.[1][6][7] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.[6][8] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the thiazole ring.[6][8]

Reaction Scheme:

-

Reactants: 2-Bromo-1-(4-nitrophenyl)ethanone and Thiourea

-

Product: this compound

-

By-products: Water (H₂O) and Hydrobromic acid (HBr)

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on established methods for Hantzsch synthesis.[6][9]

-

Reactant Preparation: In a round-bottom flask, dissolve 1 mmole of 2-bromo-1-(4-nitrophenyl)ethanone in a suitable solvent such as ethanol (5-10 mL).[9]

-

Addition of Thiourea: Add 1.2 mmoles of thiourea to the solution.[9]

-

Reaction Conditions: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78°C for ethanol) and maintain stirring.[6][9] The reaction progress should be monitored using Thin-Layer Chromatography (TLC).[9]

-

Work-up and Isolation: After the reaction is complete (typically 30 minutes to 2 hours), allow the mixture to cool to room temperature.[6] Pour the contents into a beaker containing a dilute basic solution, such as 5% sodium carbonate (Na₂CO₃) or an ammonium hydroxide solution, to neutralize the HBr formed and precipitate the product.[6][10]

-

Purification: Collect the solid precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts.[6] The crude product can be further purified by recrystallization from a suitable solvent like hot ethanol.[9]

-

Drying: Dry the purified solid product in a desiccator or a vacuum oven to obtain the final this compound.

Caption: Workflow for the Hantzsch synthesis of the target compound.

Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and physical methods is employed.

Experimental Protocols for Characterization

-

Melting Point: The melting point is determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.[11]

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet. The spectrum is analyzed for characteristic absorption bands of the functional groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[12]

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques like electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.[11]

Caption: Workflow illustrating the characterization of the synthesized product.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~8.2 | Doublet | 2H, Aromatic protons ortho to -NO₂ |

| ~7.9 | Doublet | 2H, Aromatic protons meta to -NO₂ |

| ~7.5 | Singlet | 1H, Thiazole C5-H |

| ~7.3 | Broad Singlet | 2H, Amine (-NH₂) protons |

Note: The exact chemical shifts for amine protons can vary depending on concentration and temperature.[13]

¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| ~168 | Thiazole C2 (attached to -NH₂) |

| ~148 | Thiazole C4 |

| ~146 | Aromatic C-NO₂ |

| ~141 | Aromatic C-Thiazole |

| ~126 | Aromatic CH |

| ~124 | Aromatic CH |

| ~105 | Thiazole C5 |

IR Spectral Data [3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 1550 - 1650 | N-H Scissoring | Primary Amine (-NH₂) |

| ~1590 | C=N Stretch | Thiazole Ring |

| 1500 - 1570 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1300 - 1370 | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1000 - 1250 | C-N Stretch | Aromatic Amine |

Mass Spectrometry Data

| m/z Value | Assignment |

| 221 | [M]⁺, Molecular Ion |

| 175 | [M - NO₂]⁺ |

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 4. 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

"physical and chemical properties of 2-amino-4-(p-nitrophenyl)thiazole"

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and known biological activities of 2-amino-4-(p-nitrophenyl)thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

2-Amino-4-(p-nitrophenyl)thiazole, a heterocyclic compound, possesses a unique combination of a thiazole ring, an amino group, and a nitrophenyl moiety, which contribute to its distinct chemical and biological characteristics. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Amino-4-(p-nitrophenyl)thiazole

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇N₃O₂S | [1] |

| Molecular Weight | 221.24 g/mol | [1] |

| CAS Number | 2104-09-8 | [1] |

| Appearance | Solid | |

| Melting Point | 283-287 °C | |

| Boiling Point (estimated) | 448.4 °C at 760 mmHg | |

| Solubility | Log of Water Solubility (logS): -3.45 (predicted) | |

| pKa (predicted) | 3.26 ± 0.10 | |

| IUPAC Name | 4-(4-nitrophenyl)-1,3-thiazol-2-amine | [1] |

| Synonyms | 2-Amino-4-(4-nitrophenyl)thiazole, 4-(4-Nitrophenyl)-2-thiazolamine | [1] |

Synthesis of 2-Amino-4-(p-nitrophenyl)thiazole

The primary method for synthesizing 2-amino-4-(p-nitrophenyl)thiazole is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide.[2] In the case of the target compound, the reaction proceeds between 2-bromo-1-(4-nitrophenyl)ethan-1-one and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a detailed procedure for the synthesis of 2-amino-4-(p-nitrophenyl)thiazole.

Materials:

-

2-bromo-1-(4-nitrophenyl)ethan-1-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) in ethanol.

-

Addition of Thiourea: To this solution, add thiourea (1.1 to 1.5 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction and to precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with cold deionized water to remove any inorganic impurities.

-

Drying: Dry the product in a desiccator or a vacuum oven.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Characterization of 2-Amino-4-(p-nitrophenyl)thiazole

The structure and purity of the synthesized 2-amino-4-(p-nitrophenyl)thiazole can be confirmed using various analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-4-(p-nitrophenyl)thiazole is expected to show characteristic absorption bands for the functional groups present in the molecule.[3]

-

N-H stretching: Around 3400-3200 cm⁻¹ (from the amino group)

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

-

C=N stretching (thiazole ring): Around 1620 cm⁻¹

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-S stretching (thiazole ring): Around 700-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 221, corresponding to the molecular weight of 2-amino-4-(p-nitrophenyl)thiazole.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4-(p-nitrophenyl)thiazole (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 (thiazole) | ~7.5 | ~105 |

| Aromatic H (ortho to NO₂) | ~8.2 (d, J ≈ 8.8 Hz) | ~124 |

| Aromatic H (meta to NO₂) | ~7.9 (d, J ≈ 8.8 Hz) | ~128 |

| NH₂ | ~7.3 (s, broad) | - |

| C-2 (thiazole) | - | ~168 |

| C-4 (thiazole) | - | ~150 |

| C-ipso (aromatic) | - | ~142 |

| C-para (aromatic, attached to NO₂) | - | ~147 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the compound.

Biological Activity and Mechanism of Action

2-Amino-4-(p-nitrophenyl)thiazole belongs to the class of nitrothiazole derivatives, which are known for their antibacterial activities.[5][6][7]

Antimicrobial Activity

Studies on various nitrothiazole derivatives have demonstrated their efficacy against both aerobic and anaerobic bacteria.[5][7] The mode of action is believed to be bactericidal.[5][6] The antimicrobial activity is strongly associated with the presence of the nitro group on the thiazole ring system.[5][7]

Proposed Mechanism of Action

The antibacterial effect of nitro-aromatic compounds, including nitrothiazoles, is generally attributed to the reduction of the nitro group within the microbial cell. This reduction process, often carried out by bacterial nitroreductases, generates reactive nitroso and hydroxylamino intermediates and ultimately the amine. These reactive species can cause damage to cellular macromolecules, including DNA, leading to cell death. This proposed mechanism is similar to that of other nitro-aromatic antimicrobial agents like metronidazole.

Visualizations

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the key steps involved in the Hantzsch synthesis of 2-amino-4-(p-nitrophenyl)thiazole.

References

- 1. 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thieme.de [thieme.de]

- 3. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 4-(4-Nitrophenyl)-1,3-thiazol-2-amine (CAS Number: 2104-09-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Hantzsch thiazole reaction, and analyzes its spectral data. Furthermore, it explores the potential biological activities of this compound based on the known therapeutic applications of structurally related thiazole derivatives.

Chemical and Physical Properties

This compound is a solid, yellow-colored compound with a molecular weight of 221.24 g/mol .[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2104-09-8 | [1][2] |

| Molecular Formula | C₉H₇N₃O₂S | [1][2] |

| Molecular Weight | 221.24 g/mol | [1][2] |

| Melting Point | 283-287 °C | [2] |

| Appearance | Solid | [2] |

| Purity | ≥ 96% | [2] |

Safety Information: This compound is classified as an irritant and is harmful if swallowed.[1][2] It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[2]

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[3][4][5][6] This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors are 2-bromo-1-(4-nitrophenyl)ethan-1-one (4-nitro-phenacyl bromide) and thiourea.[7][8]

Proposed Experimental Protocol

This protocol is adapted from generalized Hantzsch thiazole synthesis procedures and specific examples for similar compounds.[3][7][8]

Materials:

-

2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq)

-

Thiourea (1.1 eq)

-

Absolute Methanol

-

5% Sodium Carbonate Solution

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 equivalent) and thiourea (1.1 equivalents) in absolute methanol.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified product in a vacuum oven.

Caption: Hantzsch synthesis of this compound.

Spectral Data and Interpretation

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups.[9]

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3250 | N-H stretch | Primary amine (-NH₂) |

| 1650-1580 | N-H bend | Primary amine (-NH₂) |

| ~1600, 1500-1400 | C=C stretch | Aromatic ring |

| 1560-1490 | Asymmetric NO₂ stretch | Nitro group (-NO₂) |

| 1360-1310 | Symmetric NO₂ stretch | Nitro group (-NO₂) |

| 1335-1250 | C-N stretch | Aromatic amine |

The presence of two bands in the N-H stretching region is characteristic of a primary amine.[10] The strong absorptions corresponding to the nitro group are also prominent features of the spectrum.[11][12]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[9] The fragmentation pattern can be predicted based on the structure.

Predicted Fragmentation:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds.

-

Cleavage of the thiazole ring: This can lead to various smaller fragments.

-

Loss of HCN: A characteristic fragmentation of the thiazole ring.

Caption: Predicted fragmentation of this compound.

Potential Biological Activities

While specific biological activity data for this compound is limited in the public domain, the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Antimicrobial Activity

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of antimicrobial activities.[7][8] Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[7][8] For instance, derivatives of 2-amino-4-(4-nitrophenyl)thiazole have been screened for their in vitro antimicrobial activity against various bacteria and fungi.[7][8] The nitro group, in particular, is a common feature in many antimicrobial agents.

Anticancer Activity

The thiazole nucleus is a core component of several anticancer drugs. Numerous studies have reported the cytotoxic properties of various 1,3-thiazole derivatives against a range of cancer cell lines.[13] The mechanism of action is often attributed to the inhibition of various kinases and other cellular signaling pathways. While no specific cytotoxicity data (e.g., IC₅₀ values) for this compound has been found, its structural similarity to other cytotoxic thiazoles suggests it could be a candidate for anticancer drug discovery programs.[14][15]

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. This technical guide provides a foundational understanding of its properties, synthesis, and spectral characteristics. The exploration of the biological activities of related compounds suggests that this molecule holds promise for further investigation, particularly in the fields of antimicrobial and anticancer research. The detailed protocols and data presented herein are intended to facilitate future research and development efforts involving this compound.

References

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and a summary of its known and potential biological activities. The document highlights the role of 2-amino-4-arylthiazole derivatives as competitive inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer agent design.

Chemical and Physical Properties

This compound, also known as 2-Amino-4-(4-nitrophenyl)thiazole, is a stable solid at room temperature.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-4-(p-nitrophenyl)thiazole, 4-(4-Nitrophenyl)-2-thiazolamine | [2] |

| CAS Number | 2104-09-8 | [2] |

| Molecular Formula | C₉H₇N₃O₂S | [2] |

| Molecular Weight | 221.24 g/mol | [2] |

| Melting Point | 283-287 °C | [1] |

| Appearance | Solid | [1] |

| InChI Key | RIKJWJIWXCUKQV-UHFFFAOYSA-N | [1] |

| SMILES | Nc1nc(cs1)-c2ccc(cc2)--INVALID-LINK--=O | [1] |

Synthesis and Characterization

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.[3] For the synthesis of this compound, the reaction would proceed between 2-bromo-1-(4-nitrophenyl)ethan-1-one and thiourea.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established synthesis of 2-amino-4-phenylthiazole.[4]

Materials:

-

4'-Nitroacetophenone

-

Bromine

-

Glacial Acetic Acid

-

Thiourea

-

Ethanol

-

Ammonium Hydroxide solution

-

Diethyl ether

Procedure:

Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethan-1-one

-

In a fume hood, dissolve 4'-nitroacetophenone (1 equivalent) in glacial acetic acid.

-

Slowly add bromine (1 equivalent) dropwise to the solution while stirring at room temperature.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and thiourea (2 equivalents) in ethanol.

-

Reflux the mixture for 12 hours.[4]

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting materials.[4]

-

Pour the reaction mixture into an ammonium hydroxide solution to precipitate the crude product.[4]

-

Filter the solid, wash with water, and recrystallize from methanol to obtain pure this compound.[4]

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the nitrophenyl ring, a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the thiazole ring and the nitrophenyl group.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the thiazole ring, and the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The NIST WebBook provides access to the mass spectrum (electron ionization) for 2-Amino-4-(4-nitrophenyl)thiazole.[5]

Biological Activities and Drug Development Potential

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7]

Anti-inflammatory Activity: Inhibition of 5-Lipoxygenase (5-LOX)

A significant finding for the 2-amino-4-arylthiazole class of compounds is their potent inhibitory activity against 5-lipoxygenase (5-LOX).[8] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases such as asthma and allergies.[8]

Studies on 2-amino-4-aryl thiazole derivatives have shown that they act as competitive inhibitors of 5-LOX.[8] This mechanism of action is distinct from that of the commercial drug Zileuton, which acts by disrupting the redox cycle of iron in the enzyme.[8] The competitive inhibition suggests that these compounds bind to the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid.

The following diagram illustrates the 5-lipoxygenase pathway and the point of inhibition by 2-amino-4-arylthiazole derivatives.

References

- 1. 2-Amino-4-(4-nitrophenyl)thiazole 96 2104-09-8 [sigmaaldrich.com]

- 2. 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: 2-Thiazolamine, 4-(4-nitrophenyl)-

This technical guide provides a comprehensive overview of 2-Thiazolamine, 4-(4-nitrophenyl)-, a heterocyclic compound with significant interest in medicinal chemistry. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Compound Properties

2-Thiazolamine, 4-(4-nitrophenyl)-, also known as 2-Amino-4-(4-nitrophenyl)thiazole, is a substituted thiazole derivative. Its chemical structure features a thiazole ring system, which is a common scaffold in many biologically active compounds. The presence of the 4-nitrophenyl group significantly influences its chemical and biological properties.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of 2-Thiazolamine, 4-(4-nitrophenyl)-.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇N₃O₂S | [1][2][3][4] |

| Molecular Weight | 221.24 g/mol | [1][4] |

| 221.236 g/mol | [2][3][5] | |

| CAS Number | 2104-09-8 | [1][2][3][4][6] |

| Melting Point | 283-287 °C | |

| Physical Form | Solid | |

| Purity | 96% (typical) | [4] |

Experimental Protocols

The synthesis of 2-Thiazolamine, 4-(4-nitrophenyl)- can be achieved through several established methods. The most common approach is a Hantzsch-type thiazole synthesis.

Synthesis of 2-Thiazolamine, 4-(4-nitrophenyl)-

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Thiourea

-

4-Nitrophenacyl bromide

-

Absolute Methanol

-

Chloroacetyl chloride

-

Dry benzene

-

Anhydrous potassium carbonate

-

Dry acetone

-

Various heterocyclic 2-thiol compounds (for derivatization)

Procedure:

-

Synthesis of the Thiazole Nucleus:

-

In a round-bottom flask, dissolve thiourea and 4-nitrophenacyl bromide in absolute methanol.[7][8]

-

The mixture is refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold methanol, and dried to yield 2-amino-4-(4-nitrophenyl)thiazole.[7][8]

-

-

Acetylation of the Amino Group:

-

The synthesized 2-amino-4-(4-nitrophenyl)thiazole is dissolved in dry benzene.

-

Chloroacetyl chloride is added dropwise to the solution while stirring. The reaction is typically carried out in an inert atmosphere.[7][8]

-

The mixture is then refluxed to drive the reaction to completion.

-

After cooling, the solvent is removed under reduced pressure to obtain the acetylated product.[7][8]

-

-

Derivatization with Heterocyclic Thiols:

-

The acetylated intermediate is reacted with various heterocyclic 2-thiol compounds (e.g., 2-mercaptobenzimidazole) in a basic medium.

-

Anhydrous potassium carbonate is used as the base, and the reaction is carried out in dry acetone.[7][8]

-

The reaction mixture is stirred at room temperature or heated as required.

-

The final derivatives are isolated by filtration and purified by recrystallization.

-

Characterization: The synthesized compounds are typically characterized using the following spectroscopic techniques:

-

FTIR Spectroscopy: To identify the functional groups present.

-

¹H NMR Spectroscopy: To determine the structure and proton environments.

-

Elemental Microanalysis (CHNS): To confirm the elemental composition.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and derivatization of 2-Thiazolamine, 4-(4-nitrophenyl)-.

Caption: General synthesis and derivatization workflow.

Potential Biological Activities

2-Aminothiazole derivatives are known for a wide range of biological activities. This diagram illustrates the potential therapeutic applications of compounds derived from this core structure.

Caption: Potential biological activities of 2-aminothiazole derivatives.

References

- 1. 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Amino-4-(4-nitrophenyl)thiazole (96%) - Amerigo Scientific [amerigoscientific.com]

- 5. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine, with the chemical formula C₁₀H₈N₄O₃S, is a compound of significant interest due to its classification as an N-nitrosamine.[1][2] The N-nitrosamine functional group is a known structural alert for carcinogenic and mutagenic properties, driving extensive research into the chemistry and biological activity of molecules within this class.[1][2] This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of this specific thiazole derivative. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is fundamental to elucidating its chemical behavior and potential biological implications.

Synthesis and Crystallization: A Pathway to High-Purity Crystals

The successful determination of a crystal structure is critically dependent on the synthesis of a high-purity compound and the subsequent growth of well-ordered single crystals. The established protocol for N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine is a targeted nitrosation reaction.

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine and grow single crystals suitable for X-ray diffraction analysis.

Methodology:

-

Reaction Setup: Suspend 2.0 g (0.08 mol) of the precursor, N-methyl-4-(4-nitrophenyl)1,3-thiazol-2-amine, in 30 ml of acetic acid.[1][2]

-

Nitrosation: Add sodium nitrate (0.7 g) dropwise to the suspension. The acetic acid environment provides the necessary acidic conditions for the in-situ formation of nitrous acid, which then acts as the nitrosating agent.

-

Precipitation and Isolation: After approximately 30 minutes of reaction time, a crude yellow precipitate of the N-nitrosated product will form.[1][2] This is then separated from the reaction mixture.

-

Recrystallization for Purification: The crude product is recrystallized from a solvent mixture of dichloromethane and petrol.[1][2] This step is crucial for removing impurities and obtaining the high-purity material required for crystal growth. The result is the formation of irregular yellow crystals with a melting point of 160–161°C.[1][2]

Caption: Workflow for the synthesis and crystallization of the title compound.

Crystal Structure Analysis

The crystal structure of N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine was determined by single-crystal X-ray diffraction. The analysis reveals a molecule with a nearly planar conformation.

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₄O₃S |

| Molecular Weight | 264.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7729 (3) |

| b (Å) | 13.7362 (8) |

| c (Å) | 8.5492 (5) |

| β (°) | 96.576 (5) |

| Volume (ų) | 556.15 (5) |

| Z | 2 |

| Temperature (K) | 85 |

| R-factor | 0.038 |

| CCDC Reference | 1565676 |

Data sourced from the International Union of Crystallography.[1][2][3]

Molecular Geometry

A key feature of the molecular structure is its planarity. The dihedral angle between the thiazole and the nitrophenyl rings is a mere 2.2 (2)°.[1][2] The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms is 0.050 Å, further confirming the largely flat nature of the molecule.[1][2] This planarity suggests a degree of electronic delocalization across the molecular framework.

Caption: 2D representation of the molecular structure.

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules of N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine are organized into layers through a network of weak hydrogen bonds.[1][2] Specifically, C—H⋯O and C—H⋯N interactions are observed.[1][2] These layers are then held together by weak van der Waals forces.[1][2][3] This layered packing arrangement is a common feature in planar aromatic compounds.

Potential Significance and Future Directions

The presence of the N-nitroso group makes this compound a subject of interest in toxicology and medicinal chemistry. The nitro group is a strong electron-withdrawing moiety that can influence the molecule's electronic properties and biological activity.[4] Thiazole and its derivatives are known to exhibit a wide range of biological activities, and the combination of these functional groups in a single molecule warrants further investigation.[5][6]

Future research could focus on:

-

Biological Activity Screening: Evaluating the cytotoxic, mutagenic, and potentially therapeutic properties of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the thiazole or phenyl rings to understand how structural changes impact biological activity.

-

Computational Modeling: Using the detailed crystal structure data to perform molecular docking studies with potential biological targets.

Conclusion

The crystal structure of N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine has been successfully elucidated, providing valuable insights into its molecular geometry and solid-state packing. The near-planar structure and the network of intermolecular hydrogen bonds are key features of its crystalline form. This detailed structural information serves as a crucial foundation for further research into the chemical and biological properties of this and related N-nitrosamine compounds.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure, known to be a key pharmacophore in a variety of biologically active molecules exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-nitrophenyl moiety can further modulate the electronic properties and biological activity of the molecule, making it a valuable subject for further investigation and as a building block for the synthesis of more complex derivatives.

This technical guide provides a summary of the available spectroscopic data for this compound, a detailed representative experimental protocol for its synthesis, and a general workflow for its characterization.

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following tables summarize the key spectroscopic data available for this compound.

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. The data presented below is based on the spectrum available from the NIST Chemistry WebBook[1].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching vibrations of the primary amine (-NH₂) |

| ~1620 | Medium | N-H bending vibration of the primary amine (-NH₂) |

| ~1595, ~1490 | Strong | C=C stretching vibrations of the aromatic ring |

| ~1510, ~1340 | Strong | Asymmetric and symmetric N-O stretching vibrations of the nitro group (-NO₂) |

| ~1110 | Medium | C-N stretching vibration |

| ~850 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |

| ~750 | Medium | C-S stretching vibration |

NMR Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~7.9 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~7.5 | Singlet | 1H | Thiazole ring proton (H-5) |

| ~7.2 | Broad Singlet | 2H | Amine protons (-NH₂) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (carbon bearing the amino group) |

| ~150 | C4 (carbon on the thiazole ring attached to the phenyl group) |

| ~147 | Aromatic carbon bearing the nitro group |

| ~141 | Aromatic quaternary carbon |

| ~127 | Aromatic CH ortho to the nitro group |

| ~124 | Aromatic CH meta to the nitro group |

| ~105 | C5 (carbon on the thiazole ring) |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The data below is from the NIST Chemistry WebBook[1].

| m/z | Interpretation |

| 221 | Molecular ion [M]⁺ |

| 175 | [M - NO₂]⁺ |

| 121 | [C₆H₅S]⁺ |

| 102 | [C₆H₄N]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea.

Materials:

-

2-Bromo-1-(4-nitrophenyl)ethanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product, which precipitates out of the solution as a hydrobromide salt, is collected by filtration.

-

To obtain the free amine, the solid is suspended in water and neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

The resulting solid is filtered, washed with copious amounts of deionized water, and dried under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Spectroscopic Analysis Protocol

FT-IR Spectroscopy:

-

A small sample of the dried compound is mixed with potassium bromide (KBr) powder in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational overview of the spectroscopic properties and a representative synthetic route for this compound. The provided data and protocols are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore the potential of this and related compounds. Further experimental work is encouraged to obtain more detailed and comprehensive spectroscopic data, particularly high-resolution NMR spectra, and to investigate the biological activities and potential signaling pathways associated with this molecule.

References

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of 4-(4-Nitrophenyl)thiazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-nitrophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Accurate structural characterization is a non-negotiable cornerstone of drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the primary tool for the unambiguous elucidation of molecular structure in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 4-(4-nitrophenyl)thiazole derivatives. We will move beyond a simple cataloging of shifts to explore the underlying principles that govern the spectral appearance of these molecules, offering field-proven insights into experimental design, data interpretation, and structural validation.

Foundational Principles: Understanding the Magnetic Environment

Before interpreting a spectrum, it is crucial to understand the electronic environment of the 4-(4-nitrophenyl)thiazole core. The molecule's magnetic landscape is dominated by two key features: the electron-deficient thiazole ring and the strongly electron-withdrawing nitro group on the phenyl ring.

-

The Thiazole Ring: As a five-membered aromatic heterocycle containing both sulfur and nitrogen, the thiazole ring possesses a unique electronic distribution.[1] The electronegative nitrogen atom significantly influences the chemical shifts of adjacent protons and carbons.

-

The 4-Nitrophenyl Group: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence is transmitted through both inductive and resonance effects, causing significant deshielding (a downfield shift) of the protons and carbons on the phenyl ring, particularly those at the ortho and para positions relative to the nitro group.[3] This strong deshielding effect is a key diagnostic feature in the NMR spectra of these derivatives.

The interplay between these two moieties dictates the chemical shifts and coupling patterns observed, providing a unique spectral fingerprint for this class of compounds.

Molecular Structure and Numbering Convention

To ensure clarity throughout this guide, the following IUPAC numbering convention for the 4-(4-nitrophenyl)thiazole core will be used.

Caption: Numbering scheme for the 4-(4-nitrophenyl)thiazole core.

¹H NMR Spectral Analysis: A Proton's Perspective

The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).[4]

Characteristic Chemical Shifts (δ)

The signals in the ¹H NMR spectrum of a 4-(4-nitrophenyl)thiazole derivative are typically found in the aromatic region (δ 7.0–9.0 ppm).

-

Thiazole Protons (H2 and H5):

-

H5: The proton at the C5 position of the thiazole ring typically appears as a singlet in the range of δ 7.1–7.5 ppm .[5] Its precise location can be influenced by substituents at the C2 position.

-

H2: If the C2 position is unsubstituted, the H2 proton is highly sensitive to the nitrogen atom and usually appears further downfield. In related structures, this proton can be significantly deshielded.

-

-

Nitrophenyl Protons (H2'/H6' and H3'/H5'): The powerful deshielding effect of the nitro group creates a distinct and predictable pattern for the phenyl ring protons.

-

H3'/H5' (meta to NO₂): These protons, which are ortho to the thiazole ring, typically appear as a doublet in the range of δ 7.8–8.1 ppm .

-

H2'/H6' (ortho to NO₂): These protons are the most deshielded in the molecule due to their proximity to the nitro group. They appear as a distinct doublet further downfield, typically in the range of δ 8.2–8.5 ppm .[6]

-

This characteristic pair of doublets, often described as an AA'BB' system, is a hallmark of a 1,4-disubstituted benzene ring bearing strongly opposing electronic groups.

Spin-Spin Coupling and Multiplicity

The splitting pattern of signals (multiplicity) reveals the number of neighboring, non-equivalent protons according to the n+1 rule.[4][7]

-

Nitrophenyl Ring: The protons on the nitrophenyl ring exhibit a classic example of ortho-coupling. The H2'/H6' protons are split by the H3'/H5' protons (and vice-versa), resulting in two distinct doublets. The coupling constant (³JHH) for this interaction is typically in the range of 8.0–9.0 Hz .

-

Thiazole Ring: The H5 proton, lacking adjacent proton neighbors, will appear as a singlet .[5]

Table 1: Summary of Characteristic ¹H NMR Data

| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality for Shift and Multiplicity |

| H5 | 7.1 – 7.5 | Singlet (s) | N/A | Located on the electron-richer side of the thiazole ring; no adjacent protons for coupling.[5] |

| H3'/H5' | 7.8 – 8.1 | Doublet (d) | 8.0 – 9.0 | Ortho to the thiazole substituent and meta to the electron-withdrawing NO₂ group. Coupled to H2'/H6'. |

| H2'/H6' | 8.2 – 8.5 | Doublet (d) | 8.0 – 9.0 | Strongly deshielded due to proximity (ortho) to the powerful electron-withdrawing NO₂ group. Coupled to H3'/H5'.[6] |

| NH (Amine) | Variable (e.g., 5.0 – 10.0) | Broad Singlet (br s) | N/A | If present (e.g., at C2), the chemical shift is variable and concentration-dependent; often exchanges with trace water.[8] |

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.[9] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired as proton-decoupled, meaning each unique carbon atom appears as a single line.

Characteristic Chemical Shifts (δ)

-

Thiazole Carbons:

-

C2: This carbon, positioned between two heteroatoms (N and S), is significantly deshielded and typically appears far downfield, often in the range of δ 165–170 ppm .[10]

-

C4: The carbon atom attached to the nitrophenyl ring (C4) is also deshielded, with a typical chemical shift around δ 148–155 ppm .[8][10]

-

C5: The C5 carbon is generally the most shielded of the thiazole ring carbons, appearing in the range of δ 105–115 ppm .[5]

-

-

Nitrophenyl Carbons:

-

C4' (ipso-NO₂): The carbon directly attached to the nitro group is deshielded, typically found around δ 147–149 ppm .[6]

-

C1' (ipso-Thiazole): The carbon attached to the thiazole ring is also deshielded, with its resonance often appearing near δ 135–140 ppm .

-

C2'/C6' and C3'/C5': These aromatic carbons appear in the typical aromatic region, with C2'/C6' generally being slightly more deshielded than C3'/C5' due to their proximity to the nitro group. They are found in the δ 124–132 ppm range.[6]

-

Table 2: Summary of Characteristic ¹³C NMR Data

| Carbon(s) | Typical Chemical Shift (δ, ppm) | Causality for Chemical Shift |

| C5 | 105 – 115 | Most shielded thiazole carbon, analogous to the β-position in an enamine system.[5] |

| C2'/C6' | 124 – 128 | Aromatic carbon ortho to the strongly electron-withdrawing NO₂ group.[6] |

| C3'/C5' | 129 – 132 | Aromatic carbon meta to the NO₂ group. |

| C1' | 135 – 140 | Quaternary carbon attached to the thiazole ring. |

| C4' | 147 – 149 | Quaternary carbon directly attached to the deshielding NO₂ group.[6] |

| C4 | 148 – 155 | Quaternary carbon of the thiazole ring, deshielded by the ring nitrogen and the attached phenyl group.[8] |

| C2 | 165 – 170 | Positioned between electronegative N and S atoms, resulting in strong deshielding.[10] |

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of NMR data hinges on a meticulous experimental approach. The following protocol outlines a robust workflow for acquiring high-quality data for 4-(4-nitrophenyl)thiazole derivatives.

Step-by-Step Sample Preparation

-

Compound Weighing: Accurately weigh 5–10 mg of the purified 4-(4-nitrophenyl)thiazole derivative directly into a clean, dry vial.

-

Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice due to its high solubilizing power for polar, aromatic compounds. Chloroform-d (CDCl₃) is an alternative for less polar derivatives.[8]

-

Dissolution: Add approximately 0.6–0.7 mL of the deuterated solvent to the vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Note: Most high-quality deuterated solvents are now supplied with TMS already added.

-

Homogenization: Gently vortex or sonicate the sample until the compound is fully dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Final Check: Ensure the solution height in the tube is adequate (typically ~4 cm) and the sample is free of air bubbles and solid particles.

Data Acquisition Workflow

The following workflow illustrates a logical progression from initial 1D scans to advanced 2D experiments for complete structural confirmation.[11]

Caption: A validated workflow for NMR-based structure elucidation.

Advanced 2D NMR for Unambiguous Assignment

For complex derivatives or to provide irrefutable proof of structure, 2D NMR experiments are indispensable.[11]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. In our case, a COSY spectrum will show a clear cross-peak correlating the doublet at δ 8.2–8.5 ppm (H2'/H6') with the doublet at δ 7.8–8.1 ppm (H3'/H5'), confirming their connectivity within the same spin system.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to. It is the most reliable way to assign protonated carbons. For example, the singlet for the H5 proton (δ ~7.2 ppm) will show a cross-peak to the C5 carbon signal (δ ~110 ppm), unambiguously linking the two.

By integrating data from 1D and 2D experiments, a self-validating, complete, and defensible structural assignment can be achieved.

Conclusion and Expert Insights

The NMR analysis of 4-(4-nitrophenyl)thiazole derivatives is a predictable and powerful process when approached systematically. The strong electronic effects of the nitro group and the thiazole heteroatoms create a distinct and easily interpretable spectral pattern. Key takeaways for the practicing scientist include:

-

Diagnostic Signals: Always look for the characteristic pair of downfield doublets (δ 8.2-8.5 and 7.8-8.1 ppm) as the primary indicator of the 4-nitrophenyl moiety.

-

Solvent Effects: Be aware that chemical shifts can vary slightly depending on the solvent used (e.g., DMSO-d₆ vs. CDCl₃). DMSO can form hydrogen bonds with labile protons (like N-H), shifting them further downfield.

-

Beyond the Core: When analyzing novel derivatives, pay close attention to how new substituents perturb the chemical shifts of the core structure. This deviation from the baseline is where the most valuable structural information lies.

By combining a solid theoretical understanding with a robust experimental workflow, researchers can confidently characterize these medicinally important compounds, ensuring the integrity and reproducibility of their scientific findings.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. acdlabs.com [acdlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azooptics.com [azooptics.com]

- 8. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. asianpubs.org [asianpubs.org]

- 11. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the FTIR Spectrum of 2-amino-4-(p-nitrophenyl)thiazole

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-amino-4-(p-nitrophenyl)thiazole. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize vibrational spectroscopy for molecular characterization. This document details the experimental data, outlines the protocol for spectral acquisition, and provides an interpretation of the key vibrational modes.

Introduction

2-amino-4-(p-nitrophenyl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in a variety of bioactive molecules. The incorporation of a p-nitrophenyl substituent can modulate the electronic properties and biological activity of the molecule. FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation, which induces molecular vibrations. This guide presents the FTIR spectral data for 2-amino-4-(p-nitrophenyl)thiazole, offering a foundational reference for its structural characterization.

Spectral Data

The FTIR spectrum of 2-amino-4-(p-nitrophenyl)thiazole is characterized by a series of absorption bands corresponding to the various vibrational modes of its functional groups. The quantitative data, obtained from the Coblentz Society, Inc. and available on the NIST WebBook[1], is summarized in the table below. It is important to note that this spectrum was measured on a dispersive instrument, and spectra obtained on modern FTIR instruments may show minor differences in peak positions and resolution[1].

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3430 (broad) | N-H stretching vibrations (asymmetric & symmetric) | Amino group (-NH₂) |

| ~3100 | C-H aromatic stretching | Phenyl ring |

| ~1620 | N-H scissoring (bending) vibration | Amino group (-NH₂) |

| ~1595 | C=N stretching | Thiazole ring |

| ~1510 | NO₂ asymmetric stretching | Nitro group (-NO₂) |

| ~1470 | C=C aromatic ring stretching | Phenyl ring |

| ~1340 | NO₂ symmetric stretching | Nitro group (-NO₂) |

| ~1100 | C-N stretching | Amino & Thiazole |

| ~850 | C-H out-of-plane bending (p-disubstituted) | Phenyl ring |

| ~750 | NO₂ scissoring | Nitro group (-NO₂) |

| ~690 | C-S stretching | Thiazole ring |

Note: The assignments for the nitro group vibrations are based on typical ranges for aromatic nitro compounds, with symmetric and asymmetric stretches expected around 1390-1320 cm⁻¹ and 1614-1540 cm⁻¹, respectively[2]. The N-H stretching of the amino group on a heterocyclic ring is typically observed in the 3225-3050 cm⁻¹ range[2]. The provided spectrum shows a broad absorption in this region.

Experimental Protocols

Obtaining a high-quality FTIR spectrum of a solid sample like 2-amino-4-(p-nitrophenyl)thiazole requires careful sample preparation. The following protocol describes the widely used Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid sample of 2-amino-4-(p-nitrophenyl)thiazole for FTIR analysis by dispersing it in a KBr matrix.

Materials:

-

2-amino-4-(p-nitrophenyl)thiazole (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet die and hydraulic press

-

FTIR spectrometer

Procedure:

-

Drying: Ensure the KBr powder is completely dry by heating it in an oven at approximately 100°C for several hours and then cooling it in a desiccator. Moisture will cause significant interference in the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).

-

Grinding: Place approximately 1-2 mg of the 2-amino-4-(p-nitrophenyl)thiazole sample into a clean agate mortar. Add about 100-200 mg of the dried KBr powder.

-

Mixing and Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the incident IR radiation to minimize scattering[3].

-

Pellet Formation: Transfer the powder mixture into the collar of a pellet die. Distribute the powder evenly. Place the anvil into the die body and put the assembly onto a hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for a few minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

-

Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, which now contains the dispersed sample.

-

Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment or a blank KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Scan: Acquire the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for obtaining and analyzing the FTIR spectrum is illustrated in the diagram below.

Caption: Workflow for FTIR analysis of a solid sample.

Conclusion

This guide provides essential data and methodologies for the FTIR analysis of 2-amino-4-(p-nitrophenyl)thiazole. The tabulated spectral data, coupled with the detailed experimental protocol, serves as a valuable resource for the identification and characterization of this compound. The key vibrational bands, particularly those of the amino and nitro functional groups, are crucial for confirming the molecular structure and can be used for quality control and in further studies involving this important chemical scaffold.

References

Mass Spectrometry of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine (CAS No: 2104-09-8), a compound of interest in medicinal chemistry and materials science. This document outlines a standard experimental protocol for its analysis by Electron Ionization Mass Spectrometry (EI-MS), presents its characteristic mass spectral data, and elucidates its fragmentation pathway.

Introduction

This compound is a heterocyclic compound featuring a nitrophenyl group attached to a 2-aminothiazole core. Mass spectrometry is an essential analytical technique for the unambiguous identification and structural characterization of such molecules. This guide focuses on Electron Ionization (EI), a common and robust technique for the analysis of volatile and thermally stable small organic molecules. Under EI, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions that provide a structural fingerprint of the compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following section details a generalized yet comprehensive protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

2.1. Sample Preparation

-

Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol, acetone, or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Quality Control: Include a solvent blank and a known standard sample for instrument performance verification.

2.2. Instrumentation and Conditions

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 50 to 300.

-

Scan Rate: 1000 amu/s.

-

Sample Introduction: Gas Chromatography (for volatile samples) or a direct insertion probe (for pure, solid samples).

2.3. Gas Chromatography (if applicable)

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

The workflow for this experimental protocol is visualized in the diagram below.

Mass Spectral Data

The Electron Ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The molecular formula of the compound is C₉H₇N₃O₂S, with a molecular weight of approximately 221.24 g/mol .[1][2]

The quantitative data for the major ions observed in the EI mass spectrum are summarized in the table below.[1]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 221 | [C₉H₇N₃O₂S]⁺ | Molecular Ion (M⁺) |

| 191 | [M - NO]⁺ | Loss of nitric oxide |

| 175 | [M - NO₂]⁺ | Loss of nitro radical |

| 121 | [C₇H₅N₂]⁺ | Nitrophenylacetonitrile cation |

| 102 | [C₆H₄N]⁺ | Benzonitrile cation radical |

Fragmentation Pathway

The fragmentation of this compound under Electron Ionization conditions proceeds through several characteristic pathways, primarily involving the nitro group and cleavage of the thiazole ring. A study of the electron impact fragmentation of this compound noted that prominent fragment ions result from the elimination of an NO₂ radical or a neutral NO molecule, as well as a 1,2 cleavage of the thiazole ring.[3]

The proposed fragmentation pathway is illustrated in the following diagram:

Pathway Elucidation:

-

Molecular Ion (m/z 221): The molecular ion is formed by the removal of one electron from the molecule.

-

Loss of Nitro Group Fragments: The molecule readily loses fragments from the nitro group. The peak at m/z 175 corresponds to the loss of a nitro radical (•NO₂), a common fragmentation for nitroaromatic compounds. The peak at m/z 191 is due to the loss of a neutral nitric oxide molecule (NO).[3]

-

Thiazole Ring Cleavage: The ion at m/z 175 can undergo further fragmentation. Cleavage of the thiazole ring can lead to the formation of the nitrophenylacetonitrile cation at m/z 121.

-

Formation of Benzonitrile Radical Cation: Subsequent loss of a hydrogen cyanide (HCN) molecule from the fragment at m/z 121 results in the stable benzonitrile radical cation observed at m/z 102.

Conclusion

The mass spectrometric profile of this compound under Electron Ionization is well-defined, with a clear molecular ion and predictable fragmentation patterns dominated by losses from the nitro group and cleavage of the heterocyclic ring. The data and protocols presented in this guide serve as a valuable resource for the analytical characterization of this compound, aiding researchers in its identification and structural confirmation in various research and development settings.

References

Technical Guide: Solubility Profile of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is fundamental for its application in synthesis, purification, formulation development, and biological screening. Poor solubility can be a significant hurdle, affecting bioavailability and the reliability of in-vitro assays. This technical guide provides a summary of the available solubility information for this compound and presents a detailed, generalized protocol for its experimental determination.

Physicochemical Properties

-

IUPAC Name: this compound

-

CAS Number: 2104-09-8

-

Molecular Formula: C₉H₇N₃O₂S

-

Molecular Weight: 221.24 g/mol

Solubility Data

The following table summarizes the qualitative solubility information for this compound, inferred from its use in chemical synthesis and purification processes.

| Solvent System | Solubility Type | Context/Observation |

| Rectified Spirit | Qualitative | Used as a recrystallization solvent, indicating solubility at elevated temperatures and lower solubility at room temperature. |

| Ethanol-DMF mixture | Qualitative | Employed for the crystallization of the crude product, suggesting good solubility in this solvent blend. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound such as this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.[1]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium.[2] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical method.[1]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-